Home > Products > Screening Compounds P134339 > 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 921914-47-8

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Catalog Number: EVT-2517347
CAS Number: 921914-47-8
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Fluoro-N-[7-fluoro-3,4-dihydro-2-methyl-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]benzamide

Compound Description: This compound is a known protox inhibitor. []

Compound Description: This compound is structurally characterized by its tetrahydropyridine ring adopting a half-chair conformation and its pyrrolidine ring existing in an envelope conformation. []

N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide

Compound Description: The structure of this compound comprises a morpholinone ring fused to a benzene ring, which is further linked to a 4-(methylsulfonyl)-2-nitrobenzamide system. The molecule exhibits stability due to intramolecular and intermolecular hydrogen bonds involving N—H⋯O, N—H⋯F, C—H⋯O, and C—H⋯N interactions. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

Compound Description: This series of novel Biginelli dihydropyrimidines were synthesized from a 3-oxo-N-(4-(piperidin-1-yl)phenyl)butanamide scaffold. [] They were screened for antimicrobial, antifungal, and antimalarial activities.

6-(2-Amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and its derivatives

Compound Description: This compound and its alkylated and aminated derivatives were synthesized and investigated for their potential as anti-HIV-1 and CDK2 inhibitors. []

Compound Description: This compound and its oxidized derivatives were synthesized and investigated for their potential as anti-HIV-1 and CDK2 inhibitors. []

Compound Description: This compound serves as a fundamental building block for generating diverse 4-oxo-1,4-dihydroquinoline compounds with varied substituents at the 2-position, alongside novel tricyclic compounds possessing 1H-1,2,4-triazino[1,6-a] or [4,5-a]quinoline structures. []

Compound Description: This compound serves as a precursor for synthesizing optically pure N-(4-oxoquinolin-7-yl)-α-amino acids, which can be further transformed into pyrido[2,3-f]quinoxaline-3-carboxylic acid derivatives fused to tetrahydropyrrolo[1,2-a]-, tetrahydrohydroxylpyrrolo[1,2-a]-, or tetrahydroisoquinolino[2,3-a]heterocyclic systems. These derivatives exhibited promising antitumor activity against various human tumor cell lines. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: PPT exhibited anti-staphylococcal activity in a study involving Caenorhabditis elegans and Galleria mellonella models. It effectively reduced the severity of methicillin-resistant Staphylococcus aureus (MRSA) infections in both models and showed a MIC ranging from 2 to 8 µg/mL. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

Compound Description: NNC displayed anti-staphylococcal activity, particularly against MRSA, in both C. elegans and G. mellonella infection models. It showed a MIC within the range of 2–8 µg/mL and exhibited synergistic effects when combined with doxycycline. []

4,5,6,7-Tetrabromobenzotriazole (TBB)

Compound Description: TBB demonstrated promising anti-staphylococcal activity, effectively reducing the severity of MRSA infections in C. elegans and G. mellonella models. It exhibited a MIC ranging from 2 to 8 µg/mL and demonstrated synergistic effects when combined with doxycycline and oxacillin. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid (GW4064)

Compound Description: GW4064 displayed anti-staphylococcal activity and reduced MRSA infection severity in C. elegans and G. mellonella models. It exhibited a MIC within the range of 2–8 µg/mL and showed synergistic effects when combined with doxycycline. []

N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

Compound Description: PD198306 demonstrated anti-staphylococcal activity against MRSA in C. elegans and G. mellonella models, showing a MIC within the range of 2–8 µg/mL. Notably, it exhibited synergistic effects when combined with erythromycin. []

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

Compound Description: R-VK4-40 is a novel, highly selective dopamine D3 receptor antagonist with potential for treating opioid use disorder. []

R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

Compound Description: R-VK4-116 is another novel, highly selective dopamine D3 receptor antagonist, structurally related to R-VK4-40, with potential for treating opioid use disorder. []

Compound Description: These benzamide derivatives were designed and synthesized to inhibit ABL1, ABL2, and BCR-ABL1 kinases. These kinases play a role in various cellular processes, and their dysregulation is implicated in several diseases, including cancer. []

Compound Description: These compounds, synthesized by condensing a key intermediate with anthranilic acids, were screened for various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. []

2-(2-Phenyl-4-benzylidenyl-5-oxo-imidazolin-1-yl)-N-(2'-amino(1',3')benzothiazolyl 6'fluoro 7'-substituted)benzamide derivatives

Compound Description: These compounds were synthesized by reacting a key intermediate with oxazolone and subsequently screened for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []

N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide (3) and its analogues

Compound Description: This compound, a potent and selective APN inhibitor, and its hydroxamic acid analogues were synthesized and their pharmacological activities were evaluated in vitro. []

2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013)

Compound Description: 918013 emerged as a potent ATX inhibitor from a high-throughput screen. [] It demonstrated significant reduction in the invasion of A2058 human melanoma cells in vitro and lung metastasis colonization by B16-F10 murine melanoma cells in vivo.

Compound Description: 931126 was identified as a potent ATX inhibitor from a high-throughput screen. [] It exhibited significant reduction in both in vitro and in vivo models of cancer cell invasion and metastasis, comparable to the effects of 918013.

N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)

Compound Description: 966791 emerged as a potent inhibitor of both ATX and the phosphodiesterase activity of ATX. [] It showed comparable potency to 918013 and 931126 in inhibiting cancer cell invasion and metastasis in vitro and in vivo.

Thiouracil derivatives containing benzothiazole

Compound Description: This series of thiouracil derivatives, incorporating a benzothiazole moiety, were synthesized and evaluated for their antibacterial activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. []

Choline salt of 4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide

Compound Description: This compound acts as a CD80 antagonist. Its formulation as a choline salt improves its aqueous solubility, making it more suitable for pharmaceutical applications. []

Compound Description: This study involved the design and synthesis of 33 polyphenols featuring an N′-methyleneformohydrazide scaffold. These compounds were inspired by structural elements found in flavones, benzochalcones with pyrazoline units, and chromenylchalcones, all known to exhibit aurora kinase inhibitory effects. The synthesized compounds were then evaluated for their inhibitory activity against aurora kinase A (aurA) through in vitro kinase assays. []

Ethyl 1-{3-[(2,4-dichlorobenzyl)carbamoyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-7-quinolinyl}-4-piperidinecarboxylate (S54 ligand)

Compound Description: The S54 ligand, identified through virtual screening, emerged as a potential inhibitor of SARS-CoV-2. This ligand exhibits binding affinity to the spike glycoprotein of SARS-CoV-2. It forms hydrophobic interactions with key residues (Tyr41A, Tyr505B, and Tyr553B) located at the interface of the spike glycoprotein's receptor binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2). []

Ethyl 1-{3-[(2,4-dichlorobenzyl)carbamoyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-7-quinolinyl}-4-piperazinecarboxylate (S55 ligand)

Compound Description: The S55 ligand, identified through virtual screening, is a potential inhibitor of SARS-CoV-2. Molecular docking studies suggest that the S55 ligand interacts with crucial residues (Leu29A and Phe495B) within the spike glycoprotein's RBD. []

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Compound Description: This compound, mimicking abscisic acid (ABA), binds to the ABA receptor PYL2 and protein phosphatase 2C HAB1. []

N-R-amides of 9-fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Compound Description: This series of compounds were synthesized and evaluated for their antitubercular activity. []

3-{7-Substituted-6-1,3-benzothiazol-2-yl-1-({4-methylphenyl)sulfonyl}20thixo-2,3dihydroquinazolin-4(1H)-one derivatives

Compound Description: These substituted derivatives, synthesized from substituted 2-aminobenzothiazoles, were subsequently evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and antihelmintic activities. []

2-((4Z)-4-Benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl)benzamide derivatives

Compound Description: These substituted benzamide derivatives, incorporating benzothiazole and imidazole moieties, were synthesized and subsequently screened for their antimicrobial, anti-inflammatory, anticonvulsant, and antihelmintic activities. []

(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: RTI-5989-97 is a κ-opioid receptor antagonist. It has been shown to have a long duration of action and induce c-Jun N-terminal kinase (JNK) 1 activation in vivo. []

(3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

Compound Description: RTI-5989-194 is another κ-opioid receptor antagonist. Like RTI-5989-97, it has a long duration of action and activates JNK1 in vivo. []

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

Compound Description: RTI-5989-241 is a κ-opioid receptor antagonist with a long duration of action and the ability to activate JNK1 in vivo. []

Nor-binaltorphimine (nor-BNI)

Compound Description: nor-BNI is a well-known κ-opioid receptor antagonist known for its long-lasting antagonistic effects and its ability to activate JNK1. []

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a κ-opioid receptor antagonist that exhibits a long duration of action and activates JNK1 in vivo. []

4-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437)

Compound Description: CD437 belongs to the class of synthetic retinoid-related molecules and has been shown to induce apoptosis in various malignant cells. []

4-[3-(1-Heptyl-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-oxo-E-propenyl]benzoic acid (AGN193198)

Compound Description: AGN193198 is a retinoid-related molecule that induces apoptosis in various cancer cells, including prostate, breast, gastrointestinal, and leukemia cells. []

4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide (TAK-960)

Compound Description: TAK-960 is an orally bioavailable, selective inhibitor of PLK1, an enzyme often overexpressed in various human cancers and associated with poor prognosis. []

Properties

CAS Number

921914-47-8

Product Name

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide

Molecular Formula

C16H13FN2O2

Molecular Weight

284.29

InChI

InChI=1S/C16H13FN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20)

InChI Key

RSZYESDOCAMSJF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.